Human Whole Blood Potency: MK-0668 vs. Unsubstituted Proline Analogs (Including BIO-1211)
MK-0668 demonstrates picomolar potency in human whole blood (IC50 = 0.13 nM), representing an approximately 300-fold improvement over the unsubstituted proline comparator compound 9a, and substantially greater potency than the prototype VLA-4 antagonist BIO-1211. The (4R)-cyclobutylamino substituent on the proline scaffold is the critical structural determinant enabling this picomolar activity [1].
| Evidence Dimension | VLA-4 antagonism potency in human whole blood |
|---|---|
| Target Compound Data | IC50 = 0.13 ± 0.03 nM |
| Comparator Or Baseline | Compound 9a (unsubstituted proline analog): IC50 = ~39 nM |
| Quantified Difference | Approximately 300-fold improvement |
| Conditions | Human whole blood; VLA-4/VCAM-1 binding assay; unactivated VLA-4 |
Why This Matters
Picomolar whole blood potency directly translates to lower required dosing concentrations in ex vivo and in vivo experiments, reducing compound consumption and minimizing off-target effects.
- [1] Lin, L. S., Lanza, T., Jewell, J. P., Liu, P., Shah, S. K., Qi, H., ... & Hagmann, W. K. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3′,5′-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry, 52(11), 3449-3452. Table 1 (compounds 9a and 9f), page 3450. View Source
